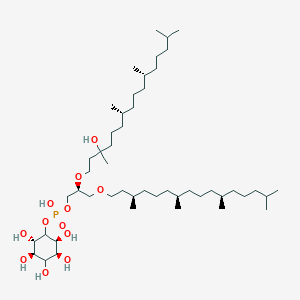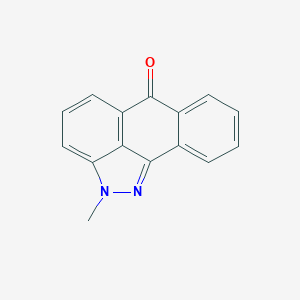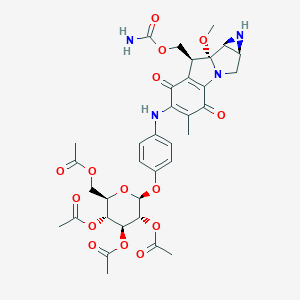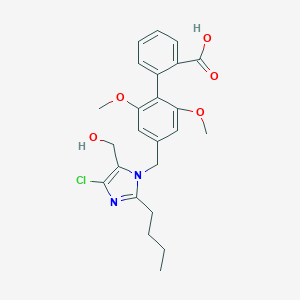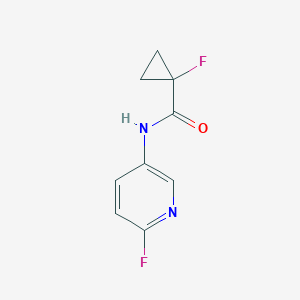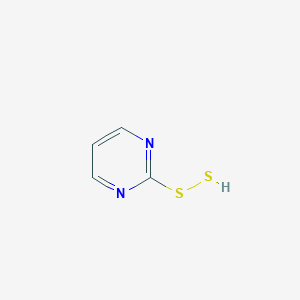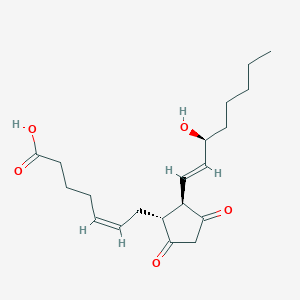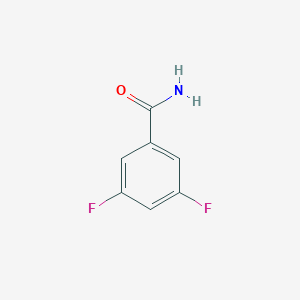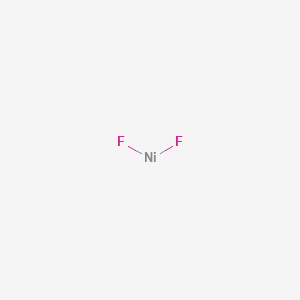
氟化镍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel fluoride is an ionic compound composed of nickel and fluorine, with the chemical formula NiF₂. It typically forms yellowish to green tetragonal crystals and is known for its stability in air. Nickel fluoride is used in various industrial applications due to its unique properties, including its role as a catalyst and its use in the synthesis of other chemical compounds .
科学研究应用
Nickel fluoride has numerous applications in scientific research and industry:
Energy Storage: Nickel fluoride is used in the development of high-energy lithium-ion batteries due to its electrochemical properties.
Catalysis: It serves as a catalyst in the synthesis of chlorine pentafluoride and other chemical reactions.
Electrochemical Capacitors: Nickel fluoride is used in aqueous hybrid capacitors, where it acts as a pseudocapacitive material, enhancing the energy density and performance of the capacitors.
作用机制
Target of Action
Nickel fluoride (NiF2) is an ionic compound of nickel and fluorine that forms yellowish to green tetragonal crystals . The primary target of nickel fluoride is nickel metal itself . It forms a passive layer on nickel alloys, such as Monel, in the presence of hydrogen fluoride or elemental fluorine . This passivation layer is crucial for the corrosion resistance of these alloys .
Mode of Action
Nickel fluoride interacts with its target, nickel metal, through a process known as passivation . During this process, nickel fluoride forms a protective layer on the surface of the nickel metal, which prevents further corrosion . The formation of this layer is a result of the reaction between nickel metal and fluorine . The integrity of this layer depends critically on transport through the film .
Biochemical Pathways
Nickel fluoride’s action primarily involves the disruption of protein responses and protein response-based biochemical pathways . A study on human epithelial cells exposed to nickel showed changes in the expression and phosphorylation status of 14 critical biochemical pathway regulators . These changes highlight the significant impact of nickel fluoride on various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . This property might influence the bioavailability and distribution of nickel fluoride in the body.
Result of Action
The primary result of nickel fluoride’s action is the formation of a passive layer on nickel alloys, which offers corrosion resistance . This layer is crucial for the alloys’ use in environments with hydrogen fluoride or elemental fluorine . The formation of this layer results in film growth and loss of protection within the film, which can benefit the system by increasing protection or extending the working temperature range at a given level of protection .
Action Environment
The action of nickel fluoride is influenced by various environmental factors. Elevated processing temperature and pressure often negate the use of inert polymers . The formation of the passive layer depends on the environment to which the nickel is subjected . Nickel and its alloys are suitable materials for storage and transport of fluorine and related fluorinating agents due to their resistance to corrosion . The environment also influences the stability and efficacy of nickel fluoride’s action.
生化分析
Biochemical Properties
Nickel fluoride plays a role in biochemical reactions, particularly in the activation of G proteins in eukaryotic cells . It forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins (GAP) . As phosphate analogs, these complexes affect the activity of a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .
Cellular Effects
Nickel fluoride influences cell function by affecting the activity of phosphoryl transfer enzymes, such as GTPases, ATPases, and phosphohydrolyases . These enzymes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, nickel fluoride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It forms complexes with small GTP-binding proteins, inhibiting their GTPase activity . It also affects the activity of phosphoryl transfer enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of nickel fluoride change over time in laboratory settings. Its complexes with small GTP-binding proteins and phosphoryl transfer enzymes are stable, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Metabolic Pathways
Nickel fluoride is involved in metabolic pathways through its interaction with enzymes and cofactors. It affects metabolic flux and metabolite levels by influencing the activity of phosphoryl transfer enzymes .
准备方法
Nickel fluoride can be synthesized through several methods. One common synthetic route involves the treatment of anhydrous nickel(II) chloride with fluorine gas at a temperature of 350°C. The reaction is as follows: [ \text{NiCl}_2 + \text{F}_2 \rightarrow \text{NiF}_2 + \text{Cl}_2 ] This method ensures that nickel remains in the +2 oxidation state, as its +3 oxidation state is less stable .
Another industrial method involves reacting amorphous basic nickel carbonate with anhydrous gaseous hydrogen fluoride at temperatures between 150-300°C. This process produces nickel fluoride with a high surface area and crystallite size, making it suitable for use in high-energy lithium-nickel fluoride batteries .
化学反应分析
Nickel fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: Nickel fluoride can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.
Substitution: It can react with strong bases to form nickel(II) hydroxide[ \text{NiF}_2 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + 2 \text{NaF} ]
相似化合物的比较
Nickel fluoride can be compared with other metal fluorides such as:
Nickel(II) chloride (NiCl₂): Unlike nickel fluoride, nickel chloride is more easily oxidized and does not form a stable passivating layer.
Cobalt(II) fluoride (CoF₂): Cobalt fluoride undergoes similar reactions but has different electrochemical properties and stability.
Copper(II) fluoride (CuF₂): Copper fluoride is used in similar applications but has distinct chemical and physical properties.
Nickel fluoride stands out due to its stability in air, high melting point, and unique electrochemical properties, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
10028-18-9 |
|---|---|
分子式 |
F2Ni |
分子量 |
96.690 g/mol |
IUPAC 名称 |
nickel(2+);difluoride |
InChI |
InChI=1S/2FH.Ni/h2*1H;/q;;+2/p-2 |
InChI 键 |
DBJLJFTWODWSOF-UHFFFAOYSA-L |
SMILES |
F[Ni]F |
规范 SMILES |
[F-].[F-].[Ni+2] |
颜色/形态 |
Yellowish to green tetragonal crystals (Rutile type) A light yellow colored powde |
密度 |
4.72 |
熔点 |
Sublimes at 1000 °C |
| 10028-18-9 | |
物理描述 |
Liquid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
溶解度 |
Insoluble in ethanol and ethyl ether Insol in alcohol, ether 4 g/100 ml water @ 25 °C Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride |
同义词 |
nickel fluoride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


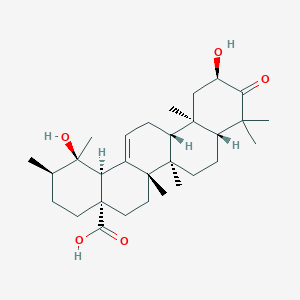
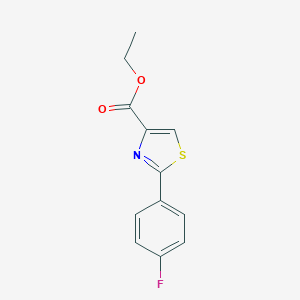
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
